molecular formula C19H23N5O2 B2714600 2-methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one CAS No. 2034412-83-2

2-methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No. B2714600
CAS RN: 2034412-83-2
M. Wt: 353.426
InChI Key: SVJRUWXURYPVME-UHFFFAOYSA-N
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Description

The compound “2-methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one” is also known as BLU-667 or Pralsetinib . It is a highly efficient and selective inhibitor for RET (c-RET), with an IC50 value of 0.4 nM for WT RET (c-RET) . It also has effective inhibitory effects on some common RET (c-RET) oncogenic mutations, with an IC50 of 0.4 nM .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 799.1±60.0 °C . Its density is predicted to be 1.40±0.1 g/cm3 . It is soluble in DMSO at concentrations of ≥ 100 mg/mL (187.41 mM), but it is insoluble in water . The compound should be stored at 4°C .

Scientific Research Applications

Targeted Kinase Inhibition

In Vitro Studies

In a kinase library containing 371 kinases, BLU-667 exhibits remarkable selectivity for RET. Specifically:

In Vivo Efficacy

In preclinical studies, BLU-667 demonstrates efficacy in inhibiting RET-driven non-small cell lung cancer (NSCLC) and thyroid cancer xenografts without affecting VEGFR2. Importantly, it maintains good tolerability in vivo .

ChemicalBook: BLU-667 (Pralsetinib) - CAS 2097132-94-8

Mechanism of Action

In vitro studies have shown that BLU-667 can specifically inhibit RET signaling in cancer cells with RET mutations . It is more effective at inhibiting the proliferation of cell lines with RET mutations than other multi-kinase inhibitors . In vivo, BLU-667 can effectively inhibit NSCLC and thyroid cancer xenografts driven by various RET mutations and fusions, without inhibiting VEGFR2 . BLU-667 has good tolerance in in vivo experiments .

Safety and Hazards

The compound is classified under GHS07 for safety, with the warning phrases H302-H315-H319-H335 . The preventive measures include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

2-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-22-18(25)13-15-12-14(5-6-16(15)21-22)19(26)24-10-8-23(9-11-24)17-4-2-3-7-20-17/h2-4,7,13-14H,5-6,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJRUWXURYPVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

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